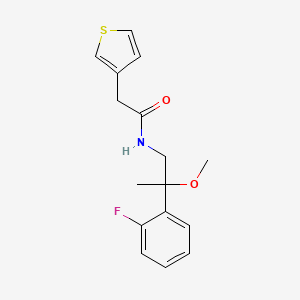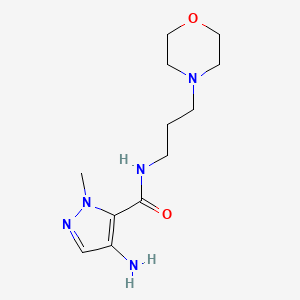
8-Bromo-6-fluoro-2-methylquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-6-fluoro-2-methylquinoline hydrochloride is a chemical compound with the CAS Number: 2580209-74-9 . It has a molecular weight of 276.54 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 8-Bromo-6-fluoro-2-methylquinoline hydrochloride is 1S/C10H7BrFN.ClH/c1-6-2-3-7-4-8 (12)5-9 (11)10 (7)13-6;/h2-5H,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
8-Bromo-6-fluoro-2-methylquinoline hydrochloride is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Storage
This compound has a molecular weight of 276.54 and is stored at room temperature . It is usually available in powder form .
Antimicrobial Activity
Quinoline derivatives, including 8-Bromo-6-fluoro-2-methylquinoline hydrochloride, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Activity
Quinoline derivatives have been found to have anticancer activity . They are used extensively in the treatment of various types of cancers .
Antimalarial Activity
Quinoline derivatives are known for their antimalarial activity . They are used in the treatment of malaria .
Antidepressant and Anticonvulsant Activity
Quinoline derivatives also exhibit antidepressant and anticonvulsant activities . They are used in the treatment of depression and seizure disorders .
Anti-inflammatory Activity
Quinoline derivatives have anti-inflammatory effects . They are used in the treatment of various inflammatory diseases .
Antiviral Activity
Quinoline derivatives have antiviral properties . They are used in the treatment of various viral infections .
Synthesis of Fluoroquinolones
6-Fluoro-2-methylquinoline, a related compound, has been used in the metal-free transfer hydrogenation process in the asymmetric synthesis of fluoroquinolones . This suggests that 8-Bromo-6-fluoro-2-methylquinoline hydrochloride could potentially be used in similar chemical reactions .
Wirkmechanismus
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-bromo-6-fluoro-2-methylquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN.ClH/c1-6-2-3-7-4-8(12)5-9(11)10(7)13-6;/h2-5H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVFOPHIRYVRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-fluoro-2-methylquinoline;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2472447.png)
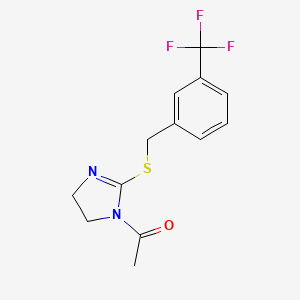

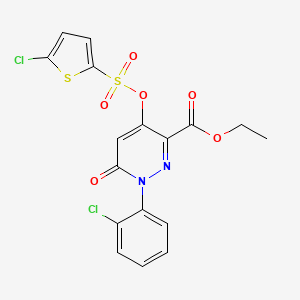
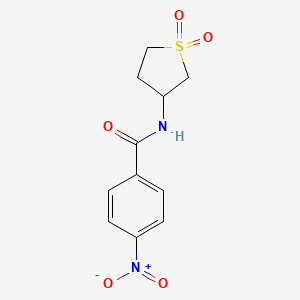
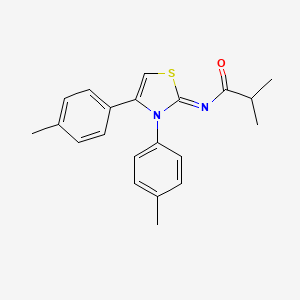

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2472461.png)
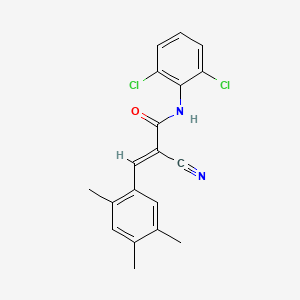
![7-(4-bromophenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2472463.png)
